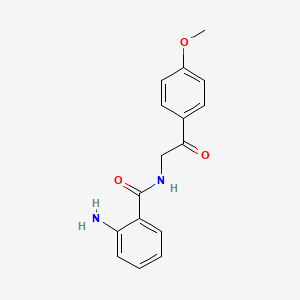

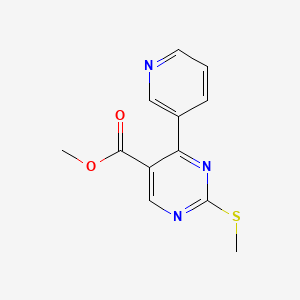

![molecular formula C26H26N2O6 B2485428 3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-39-7](/img/structure/B2485428.png)

3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex chromeno[4,3-b]pyridin derivatives involves multi-step reactions, starting from readily accessible precursors. For instance, the synthesis of related chromeno[3,4-c]pyridine derivatives has been achieved through reactions involving methyl 2-(2-cyanoacetamido)benzoate with various reagents, showcasing the versatility of starting materials for synthesizing chromeno pyridine analogs (Ammar et al., 2011). Additionally, novel synthetic pathways have been developed for the construction of chromeno pyridine rings via catalyst-free, one-pot, three-component reactions, demonstrating the efficiency and innovation in synthesizing such complex molecules under ambient conditions (Brahmachari & Nayek, 2017).

Molecular Structure Analysis

The molecular structure of chromeno[4,3-b]pyridin derivatives is elucidated using various spectroscopic techniques, including NMR and mass spectroscopy. The structural confirmation is critical for understanding the compound's reactivity and potential applications. The detailed analysis of new compounds, such as the synthesis and structural elucidation of novel chromeno[3,4-c]pyridine derivatives, provides insights into the molecular architecture and the influence of substituents on the compound's properties (Soleimani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of chromeno[4,3-b]pyridin derivatives encompasses a broad range of reactions, including cycloadditions, nucleophilic substitutions, and oxidative cyclizations. These reactions enable the functionalization and further derivatization of the core structure, leading to a diverse array of compounds with varied biological and physical properties. For example, the oxidative cyclization of 5H-chromeno[2,3-b]pyridines to benzo[b]chromeno[4,3,2-de][1,6]naphthyridines showcases the potential for creating compounds with novel structures and functionalities (Ryzhkova et al., 2022).

Aplicaciones Científicas De Investigación

Hydroxycoumarin Derivatives

Hydroxycoumarins, including the related 3-hydroxycoumarin, have been extensively studied for their chemical, photochemical, and biological properties. They serve as important precursors in pharmaceutical, perfumery, and agrochemical industries due to their significant physical, chemical, and biological activities. Research highlights the synthesis routes of 3-hydroxycoumarin and its reactivity, which leads to the creation of many heterocyclic compounds such as pyrido[2,3-c]coumarin derivatives. These compounds find applications in various fields of biology, including genetics, pharmacology, and microbiology (Yoda, 2020).

Pyridine and Its Derivatives

Pyridine and its derivatives, including those with benzimidazole and benzthiazole structures, are of great interest due to their variable chemistry and properties. These compounds are reviewed for their preparation procedures, properties, and complex formation capabilities, demonstrating significant spectroscopic, structural, magnetic, biological, and electrochemical activities. Such versatility suggests potential research applications in developing novel materials and pharmaceuticals (Boča, Jameson, & Linert, 2011).

Chromenone Derivatives

Chromenone derivatives, such as 6H-benzo[c]chromen-6-ones, play a crucial role as core structures in secondary metabolites with significant pharmacological importance. Due to their limited availability from natural sources, synthetic protocols for these compounds have been developed, indicating the compound's potential applications in medicinal chemistry and drug development (Mazimba, 2016).

Propiedades

IUPAC Name |

3,4,5-triethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O6/c1-5-31-19-13-16(14-20(32-6-2)24(19)33-7-3)25(29)28-21-12-15(4)22-23(27-21)17-10-8-9-11-18(17)34-26(22)30/h8-14H,5-7H2,1-4H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIVEVOFIJPQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2485349.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)

![5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine](/img/structure/B2485355.png)

![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)

![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)

![[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2485366.png)